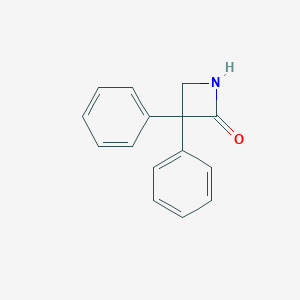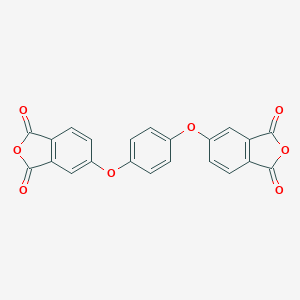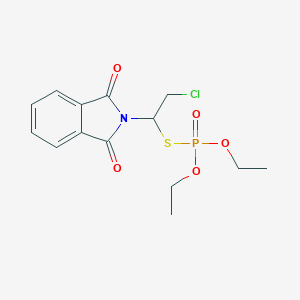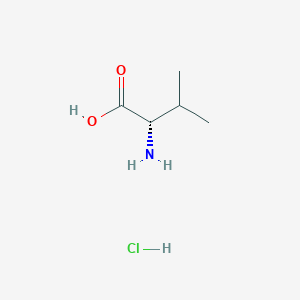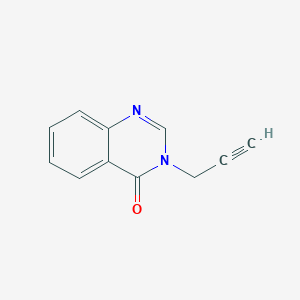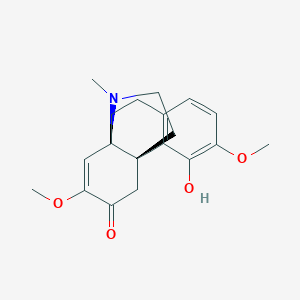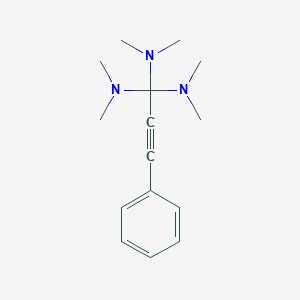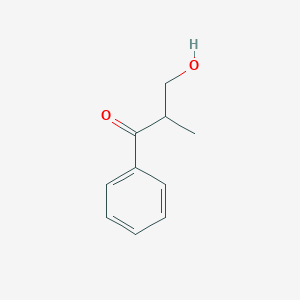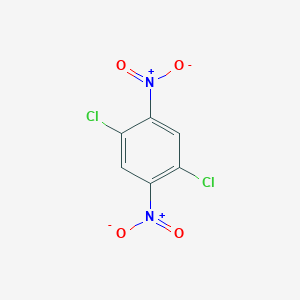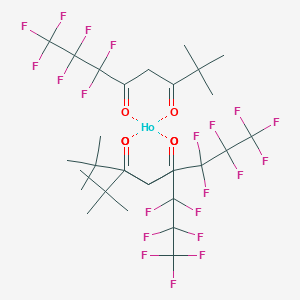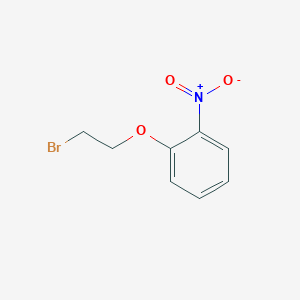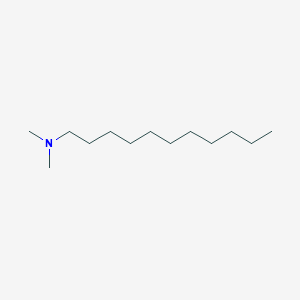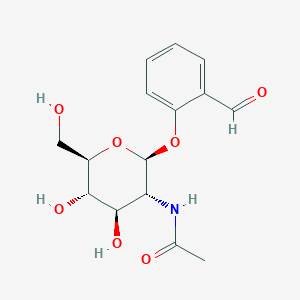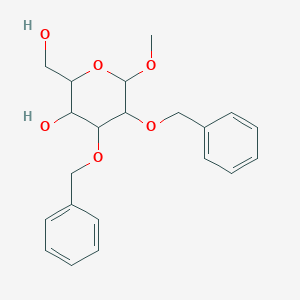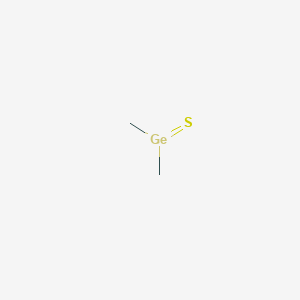
Dimethyl germanium sulfide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl germanium sulfide (DMGS) is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. DMGS is a colorless liquid that is soluble in organic solvents and has a distinctive odor. This compound has been studied for its ability to inhibit tumor growth, enhance immune function, and improve cognitive function.
Wirkmechanismus
The mechanism of action of Dimethyl germanium sulfide is not fully understood, but it is thought to work by inhibiting the activity of enzymes involved in tumor growth and inducing apoptosis, or programmed cell death, in cancer cells. Dimethyl germanium sulfide has also been shown to modulate the immune system by increasing the production of cytokines and activating natural killer cells.
Biochemische Und Physiologische Effekte
Dimethyl germanium sulfide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer and immune-enhancing properties, Dimethyl germanium sulfide has been shown to improve cognitive function and reduce inflammation. Dimethyl germanium sulfide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using Dimethyl germanium sulfide in lab experiments is that it is readily available and relatively inexpensive. Dimethyl germanium sulfide is also relatively stable and easy to handle. However, one limitation of using Dimethyl germanium sulfide is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several potential future directions for research on Dimethyl germanium sulfide. One area of interest is the development of Dimethyl germanium sulfide-based therapies for cancer. Another area of interest is the use of Dimethyl germanium sulfide as a cognitive enhancer or to treat neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of Dimethyl germanium sulfide and to optimize its use in lab experiments.
Synthesemethoden
Dimethyl germanium sulfide can be synthesized through the reaction of germanium tetrachloride with sodium sulfide in the presence of a reducing agent such as sodium borohydride. The reaction produces Dimethyl germanium sulfide as well as sodium chloride and hydrogen gas as byproducts.
Wissenschaftliche Forschungsanwendungen
Dimethyl germanium sulfide has been studied extensively for its potential therapeutic applications. Research has shown that Dimethyl germanium sulfide can inhibit the growth of various types of cancer cells, including breast, lung, and prostate cancer cells. Dimethyl germanium sulfide has also been shown to enhance immune function by increasing the production of cytokines and activating natural killer cells.
Eigenschaften
CAS-Nummer |
16090-49-6 |
|---|---|
Produktname |
Dimethyl germanium sulfide |
Molekularformel |
C2H6GeS |
Molekulargewicht |
134.77 g/mol |
IUPAC-Name |
dimethyl(sulfanylidene)germane |
InChI |
InChI=1S/C2H6GeS/c1-3(2)4/h1-2H3 |
InChI-Schlüssel |
FTOAATXNJIOWPY-UHFFFAOYSA-N |
SMILES |
C[Ge](=S)C |
Kanonische SMILES |
C[Ge](=S)C |
Andere CAS-Nummern |
16090-49-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



